molecular formula C12H20Br2N6O3 B6350668 H-L-Arg-pna2hbr CAS No. 61876-73-1

H-L-Arg-pna2hbr

Cat. No.: B6350668
CAS No.: 61876-73-1
M. Wt: 456.13 g/mol
InChI Key: JWRHZRASHMPFSP-XRIOVQLTSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-L-Arg-pna2hbr typically involves the reaction of L-arginine with p-nitroaniline in the presence of dihydrobromide. The process includes several steps:

    Protection of the amino group: The amino group of L-arginine is protected to prevent unwanted reactions.

    Coupling reaction: The protected L-arginine is then coupled with p-nitroaniline using a coupling reagent such as dicyclohexylcarbodiimide (DCC).

    Deprotection: The protecting group is removed to yield the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using preparative high-performance liquid chromatography (HPLC) for purification. This method ensures high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

H-L-Arg-pna2hbr undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the nitro group to an amino group.

    Substitution: The compound can undergo substitution reactions, particularly at the nitro group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while oxidation can produce various oxidized forms of the compound .

Scientific Research Applications

H-L-Arg-pna2hbr has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of H-L-Arg-pna2hbr involves its interaction with specific enzymes. The compound acts as a substrate, binding to the active site of the enzyme and undergoing a chemical reaction. This interaction can be used to study the enzyme’s activity, specificity, and kinetics. The molecular targets and pathways involved depend on the specific enzyme being studied .

Comparison with Similar Compounds

H-L-Arg-pna2hbr can be compared with other similar compounds such as arginylphenylalanine and other arginine derivatives. These compounds share similar structural features but differ in their specific functional groups and reactivity. The uniqueness of this compound lies in its nitro group, which allows for specific chemical reactions and applications .

List of Similar Compounds

  • Arginylphenylalanine
  • L-arginine
  • L-arginine derivatives

Properties

IUPAC Name

(2S)-2-amino-5-(diaminomethylideneamino)-N-(4-nitrophenyl)pentanamide;dihydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N6O3.2BrH/c13-10(2-1-7-16-12(14)15)11(19)17-8-3-5-9(6-4-8)18(20)21;;/h3-6,10H,1-2,7,13H2,(H,17,19)(H4,14,15,16);2*1H/t10-;;/m0../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWRHZRASHMPFSP-XRIOVQLTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C(CCCN=C(N)N)N)[N+](=O)[O-].Br.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1NC(=O)[C@H](CCCN=C(N)N)N)[N+](=O)[O-].Br.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20Br2N6O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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